molecular formula C33H50Cl2N2O6 B1684680 1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride

1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride

Cat. No.: B1684680
M. Wt: 641.7 g/mol
InChI Key: JKAQFPBRMVEHBD-CHBZAFCASA-N
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Description

K-7174 (hydrochloride) is a homopiperazine derivative known for its dual inhibitory activity on GATA transcription factors and proteasomes. It has been studied for its potential anti-inflammatory and anti-cancer properties. The compound is particularly noted for its ability to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and induce apoptosis in various cell lines .

Mechanism of Action

Target of Action

K-7174 dihydrochloride is an orally active inhibitor of the proteasome and GATA . The proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. GATA is a family of transcription factors that regulate gene expression and cellular function in many tissue types .

Mode of Action

K-7174 dihydrochloride interacts with its targets in a unique way. It inhibits cell adhesion by regulating the binding activity to GATA motifs in the vascular cell adhesion molecule-1 (VCAM-1) gene promoter . It also targets the active pockets of β1, β2, and β5 subunits of the proteasome along hydrophobic grooves in the direction of the β7, β1, and β4 subunits .

Biochemical Pathways

The compound affects several biochemical pathways. It suppresses the expression of VCAM-1, a protein that mediates the adhesion of lymphocytes, monocytes, eosinophils, and basophils to vascular endothelium . It also rescues Epo production by Hep3B cells . Furthermore, it inhibits the binding activity of GATA , a transcription factor that plays an essential role in cell development and differentiation.

Result of Action

K-7174 dihydrochloride has several cellular effects. It inhibits cell adhesion , induces cell apoptosis , and shows antitumor activities . It has been found to inhibit the growth of multiple myeloma cells and induce their apoptosis .

Action Environment

The action of K-7174 dihydrochloride can be influenced by various environmental factors. For instance, inflammatory cytokines like IL-1β or TNF-α can affect its ability to inhibit cell adhesion . The compound has been shown to be effective in both in vitro and in vivo settings, suggesting that it is relatively stable and efficacious in different environments .

Preparation Methods

The synthesis of K-7174 (hydrochloride) involves a straightforward four-step process. The key reactions include Wittig olefination and bis-alkylation of homopiperazine. The iodine-catalyzed isomerization of the Z-isomer to the E-isomer is a crucial step in the synthesis . The synthetic route can be summarized as follows:

    Wittig Olefination: This reaction forms the carbon-carbon double bonds.

    Bis-Alkylation: Homopiperazine undergoes bis-alkylation to form the core structure.

    Iodine-Catalyzed Isomerization: The Z-isomer is converted to the E-isomer.

    Final Purification: The compound is purified to obtain the desired product.

Chemical Reactions Analysis

K-7174 (hydrochloride) undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the homopiperazine core. Common reagents used in these reactions include iodine for isomerization and various oxidizing and reducing agents.

Scientific Research Applications

K-7174 (hydrochloride) has a wide range of scientific research applications:

Comparison with Similar Compounds

K-7174 (hydrochloride) is unique due to its dual inhibitory activity on GATA transcription factors and proteasomes. Similar compounds include:

Properties

IUPAC Name

1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48N2O6.2ClH/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4;;/h9-10,14-15,22-25H,7-8,11-13,16-21H2,1-6H3;2*1H/b14-9+,15-10+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAQFPBRMVEHBD-CHBZAFCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/CCCN2CCN(CCC2)CCC/C=C/C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50Cl2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride
Reactant of Route 2
Reactant of Route 2
1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride
Reactant of Route 3
1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride
Reactant of Route 4
1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride
Reactant of Route 5
1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride
Reactant of Route 6
1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride

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